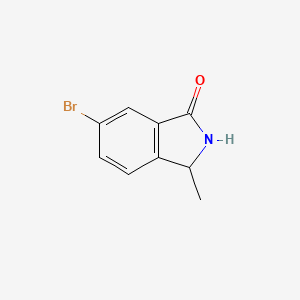
(S)-1-(4-Bromophenyl)-1-fluoroethane
Overview
Description
(S)-1-(4-Bromophenyl)-1-fluoroethane, also known as (S)-1-(4-bromophenyl)-1-fluoroethane or 4-Bromoamphetamine, is a chemical compound that belongs to the family of amphetamines. It is a synthetic compound that is used in scientific research for its ability to stimulate the release of neurotransmitters in the brain. The compound has been found to have potential applications in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD), depression, and anxiety.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromophenyl)-1-fluoroethane involves the stimulation of the release of neurotransmitters in the brain. The compound binds to the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters. By blocking the reuptake of these neurotransmitters, (S)-1-(4-Bromophenyl)-1-fluoroethane increases their concentration in the synaptic cleft, leading to increased neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-1-(4-Bromophenyl)-1-fluoroethane include increased heart rate, blood pressure, and body temperature. The compound also increases the release of glucose from the liver and muscles, leading to increased energy levels. The compound has been found to have potential applications in the treatment of various neurological disorders, including ADHD, depression, and anxiety.
Advantages and Limitations for Lab Experiments
One of the advantages of using (S)-1-(4-Bromophenyl)-1-fluoroethane in lab experiments is its ability to stimulate the release of neurotransmitters in the brain. This makes it a useful tool for studying the effects of amphetamines on the brain and for investigating the mechanisms of drug addiction. However, the compound has limitations, including its potential for abuse and its potential to cause adverse effects, such as cardiovascular and neurological complications.
Future Directions
For the research on (S)-1-(4-Bromophenyl)-1-fluoroethane include investigating its potential applications in the treatment of neurological disorders, such as ADHD, depression, and anxiety. The compound may also have potential applications in the treatment of drug addiction, as it has been found to block the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the development of addiction. Further research is needed to investigate the long-term effects of (S)-1-(4-Bromophenyl)-1-fluoroethane and its potential for abuse.
Scientific Research Applications
(S)-1-(4-Bromophenyl)-1-fluoroethane is commonly used in scientific research to study the effects of amphetamines on the brain. The compound has been found to stimulate the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation. The compound has also been used to study the effects of amphetamines on the cardiovascular system and to investigate the mechanisms of drug addiction.
properties
IUPAC Name |
1-bromo-4-[(1S)-1-fluoroethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUJAJAXIXMOKC-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271872 | |
| Record name | Benzene, 1-bromo-4-(1-fluoroethyl)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Bromophenyl)-1-fluoroethane | |
CAS RN |
162427-82-9 | |
| Record name | Benzene, 1-bromo-4-(1-fluoroethyl)-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162427-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-(1-fluoroethyl)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B3323178.png)
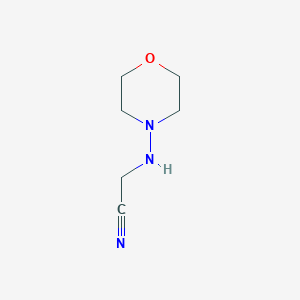


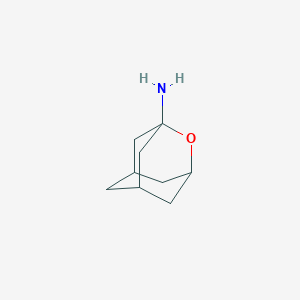
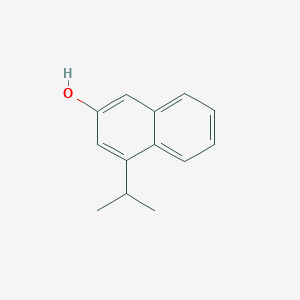
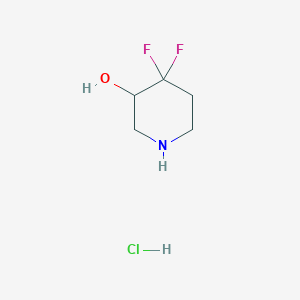
![4-Methoxythieno[3,2-d]pyrimidine](/img/structure/B3323227.png)
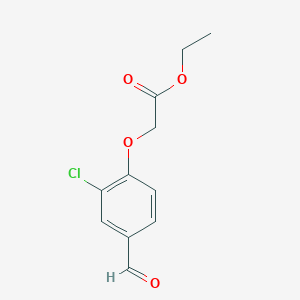
![(2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B3323246.png)
![4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene](/img/structure/B3323253.png)

